molecular formula C15H20N2O5 B2588791 N-[(4-hydroxyoxan-4-yl)methyl]-N'-(4-methoxyphenyl)ethanediamide CAS No. 1351618-19-3

N-[(4-hydroxyoxan-4-yl)methyl]-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B2588791
CAS No.: 1351618-19-3
M. Wt: 308.334
InChI Key: DEJQIFKEIXWFJV-UHFFFAOYSA-N
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-N’-(4-methoxyphenyl)ethanediamide is a synthetic organic compound characterized by the presence of a hydroxyoxan ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-N’-(4-methoxyphenyl)ethanediamide typically involves the reaction of 4-hydroxyoxan-4-ylmethylamine with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of N-[(4-hydroxyoxan-4-yl)methyl]-N’-(4-methoxyphenyl)ethanediamide may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-N’-(4-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-N’-(4-methoxyphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyoxan ring and methoxyphenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-hydroxyoxan-4-yl)methyl]-N’-(1-phenylethyl)ethanediamide
  • N-[(4-hydroxyoxan-4-yl)methyl]-1-phenylmethanesulfonamide

Uniqueness

N-[(4-hydroxyoxan-4-yl)methyl]-N’-(4-methoxyphenyl)ethanediamide is unique due to the presence of both a hydroxyoxan ring and a methoxyphenyl group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-21-12-4-2-11(3-5-12)17-14(19)13(18)16-10-15(20)6-8-22-9-7-15/h2-5,20H,6-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJQIFKEIXWFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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